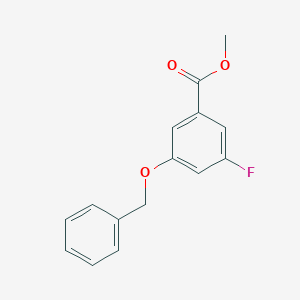

Methyl 3-(benzyloxy)-5-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-5-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPSOPFODIXRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Benzyloxy 5 Fluorobenzoate and Analogues

Esterification Strategies for Carboxylic Acid Precursors

Esterification is a fundamental reaction in organic synthesis for the preparation of esters from carboxylic acids and alcohols. The choice of method depends on the substrate's sensitivity, desired yield, and reaction conditions.

Direct acid-catalyzed esterification, or Fischer-Speier esterification, is a traditional and widely used method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism is slow and requires a catalyst to accelerate the reaction. scispace.com For precursors like 3-hydroxy-5-fluorobenzoic acid, this method can be employed using methanol (B129727) as the alcohol.

Recent advancements have focused on heterogeneous catalysts to simplify product purification and catalyst recovery. For instance, the metal-organic framework UiO-66-NH2 has been successfully used as a heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids using methanol. rsc.org This method significantly reduces reaction times compared to traditional agents like the BF3·MeOH complex and demonstrates good catalytic performance across numerous isomers, with relative conversion yields reaching up to 169.86%. rsc.org Another heterogeneous catalyst, γ-Al2O3 impregnated with sulfuric acid (γ-Al2O3/SO4), has also been shown to be effective in esterification reactions. scispace.com

| Catalyst | Substrate Type | Alcohol | Key Finding | Reference |

|---|---|---|---|---|

| UiO-66-NH2 | Fluorinated Aromatic Carboxylic Acids | Methanol | Reduced reaction time by 58% over traditional methods. | rsc.org |

| γ-Al2O3/SO4 | p-Hydroxybenzoic Acid | Glucose | Effective heterogeneous catalysis for esterification. | scispace.com |

Dehydrative coupling methods offer a milder alternative to strong acid catalysis, making them suitable for sensitive substrates. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common reagents for this purpose. The reaction proceeds by activating the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol. A catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is often added to facilitate the reaction. This approach avoids the high temperatures and strongly acidic conditions of Fischer esterification, preserving delicate functional groups within the molecule.

Transition metal-based catalysts provide efficient and selective pathways for esterification. As mentioned, the zirconium-based MOF, UiO-66-NH2, serves as a prominent example of a heterogeneous transition metal catalyst for the esterification of fluorobenzoic acids. rsc.org This approach leverages the structural benefits of the MOF to create active catalytic sites that facilitate the reaction, often under milder conditions than traditional methods. The study highlighted a significant reduction in the detection limit of fluorobenzoic acids after esterification, underscoring the efficiency of the catalytic process. rsc.org

For the synthesis of ester analogues, particularly benzyl (B1604629) esters which are valuable as protected forms of carboxylic acids, pyridinium (B92312) salt-based reagents offer a mild and highly selective method. acs.org The reagent 2-benzyloxy-1-methylpyridinium triflate is a bench-stable salt that releases an electrophilic benzyl group upon gentle warming. organic-chemistry.orgd-nb.info This allows for the esterification of carboxylic acids under nearly neutral conditions, showing remarkable functional group tolerance; alcohols, phenols, and amides are typically unaffected. acs.orgorganic-chemistry.org The reaction is often mediated by a base like triethylamine (B128534) (Et3N), which acts as both a promoter and a scavenger to prevent side reactions. organic-chemistry.org High yields of 81-98% have been reported for a variety of carboxylic acid substrates, including complex molecules like amino acids and sugar derivatives. organic-chemistry.org This method is advantageous as it avoids the need for strong acids or bases, making it ideal for multistep synthesis where sensitive functional groups must be preserved. organic-chemistry.orgd-nb.info

| Reagent | Base | Solvent | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| 2-Benzyloxy-1-methylpyridinium triflate | Triethylamine (Et3N) | Trifluorotoluene | 81-98% | Mild, neutral conditions; high functional group tolerance. | organic-chemistry.org |

Ethereal Linkage Formation via O-Alkylation

The formation of the benzyl ether linkage in Methyl 3-(benzyloxy)-5-fluorobenzoate requires the alkylation of a phenolic precursor, such as methyl 3-hydroxy-5-fluorobenzoate.

The Williamson ether synthesis is the classical and most direct method for this transformation. This reaction involves the deprotonation of the phenolic hydroxyl group by a mild base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. For the synthesis of the target compound, methyl 3-hydroxy-5-fluorobenzoate would be treated with benzyl bromide in the presence of a base like potassium carbonate (K2CO3). researchgate.net

Research on related structures confirms the viability of this approach. For example, in the synthesis of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, a phenolic hydroxyl group was successfully alkylated using benzyl bromide and anhydrous potassium carbonate in an anhydrous solvent. mdpi.com Similarly, the O-alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl halides proceeds selectively at the oxygen atom in the presence of potassium carbonate in DMF. researchgate.net The choice of an aprotic polar solvent like dimethylformamide (DMF) or acetone (B3395972) facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the resulting phenoxide ion.

| Precursor | Alkylating Agent | Base | Solvent | Reaction Type | Reference |

|---|---|---|---|---|---|

| Methyl 3-hydroxy-5-fluorobenzoate | Benzyl Bromide | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Williamson Ether Synthesis | researchgate.net |

| 3,5-dihydroxymethylbenzoate derivative | Benzyl Bromide | Potassium Carbonate (K2CO3) | Not specified | Hydroxyl group protection | mdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxy-5-fluorobenzoic acid |

| Methanol |

| BF3·MeOH complex |

| γ-Al2O3/SO4 |

| p-Hydroxybenzoic acid |

| Glucose |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-dimethylaminopyridine (DMAP) |

| UiO-66-NH2 |

| 2-benzyloxy-1-methylpyridinium triflate |

| Triethylamine (Et3N) |

| methyl 3-hydroxy-5-fluorobenzoate |

| Benzyl bromide |

| Potassium carbonate (K2CO3) |

| 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester |

| Dimethylformamide (DMF) |

| Acetone |

Nucleophilic Displacement on Activated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly when they are rendered electrophilic by the presence of electron-withdrawing groups. wikipedia.orglibretexts.org This activation is essential for the displacement of a leaving group, such as a halide, by a nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org

The presence of strong electron-withdrawing substituents, like nitro groups, in positions ortho or para to the leaving group significantly enhances the rate of nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex. wikipedia.orglibretexts.org While halogens are common leaving groups, the reactivity order is often counterintuitive, with fluoride (B91410) being a more effective leaving group than other halides in many SNAr reactions. This is attributed to fluorine's high electronegativity, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate complex. stackexchange.com

In the context of synthesizing analogues of this compound, SNAr reactions can be employed to introduce substituents onto an activated aromatic ring. For instance, a suitably substituted fluorinated aromatic precursor could undergo nucleophilic displacement of a different leaving group to introduce a benzyloxy or other desired functional group. The efficiency of such reactions is highly dependent on the nature of the nucleophile, the leaving group, and the specific activating groups present on the aromatic ring. libretexts.orgresearchgate.net

Introduction of Fluorine via Selective Fluorination

The incorporation of fluorine into aromatic systems is a key step in the synthesis of fluorinated benzoate (B1203000) esters. Both nucleophilic and electrophilic fluorination methods are employed, each with its own set of reagents and mechanistic considerations.

As previously discussed, SNAr reactions are a cornerstone of aromatic chemistry. In the context of fluorine incorporation, a nucleophilic fluoride source displaces a suitable leaving group on an electron-deficient aromatic ring. nih.govresearchgate.net The aromatic ring must be activated by electron-withdrawing groups to facilitate the attack of the fluoride ion. acs.org

The mechanism involves the formation of a Meisenheimer complex, which is a negatively charged intermediate. nih.gov The stability of this complex is crucial for the reaction to proceed. The rate-determining step is typically the initial attack of the nucleophile, as the subsequent elimination of the leaving group to restore aromaticity is usually fast. stackexchange.com This is why the high electronegativity of fluorine, which stabilizes the intermediate, makes it a surprisingly good leaving group in SNAr reactions, despite the strength of the C-F bond. stackexchange.com

For the synthesis of fluorinated benzoates, a precursor with a good leaving group (e.g., a nitro or chloro group) at the desired position can be reacted with a fluoride source, such as potassium fluoride or cesium fluoride, to introduce the fluorine atom. wikipedia.orgalfa-chemistry.com

Electrophilic fluorination offers an alternative strategy for introducing fluorine into aromatic rings, particularly for electron-rich systems. wikipedia.org This method utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). alfa-chemistry.com Common electrophilic fluorinating agents include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and Selectfluor® (F-TEDA-BF4). wikipedia.orgalfa-chemistry.com

These reagents vary in their fluorinating ability, which can be tuned by modifying their chemical structure. alfa-chemistry.com The mechanism of electrophilic aromatic fluorination is generally considered to be a polar SEAr (electrophilic aromatic substitution) process. researchgate.net The reaction proceeds through a Wheland-type intermediate, and the decomposition of this intermediate is not the rate-determining step. researchgate.net Recent studies have also explored the use of activators, such as nitromethane, to enhance the reactivity of electrophilic fluorinating reagents. chinesechemsoc.org

In synthesizing compounds like this compound, an appropriate aromatic precursor could be subjected to electrophilic fluorination to introduce the fluorine atom at a specific position, guided by the directing effects of existing substituents.

The synthesis of radiolabeled compounds is crucial for applications in Positron Emission Tomography (PET) imaging. Fluorine-18 (B77423) ([¹⁸F]) is a commonly used radionuclide for this purpose due to its favorable decay characteristics. acs.orgresearchgate.net The introduction of [¹⁸F]fluoride into benzoate esters is often achieved through nucleophilic substitution on a suitable precursor.

A widely used prosthetic group for labeling biomolecules is N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). nih.govnih.gov The synthesis of [¹⁸F]SFB typically involves a multi-step process. nih.gov This often starts with the nucleophilic [¹⁸F]fluorination of a precursor molecule, followed by further chemical transformations to generate the final active ester. researchgate.netnih.gov Efforts have been made to optimize these radiosyntheses to improve radiochemical yields and reduce synthesis times, including the development of one-pot procedures and microfluidic-based methods. nih.govnih.gov

Alternative single-step methods for the radiosynthesis of [¹⁸F]SFB have also been investigated, such as the radiofluorination of diaryliodonium salts or copper-mediated ¹⁸F-fluorination of arylboronic esters and arylstannanes. nih.gov These methods aim to simplify the synthesis and purification processes.

Carbonylation Reactions for Carboxylic Acid and Ester Formation

Carbonylation reactions provide a direct route to introduce a carbonyl group into an organic molecule, which is fundamental for the synthesis of carboxylic acids and their esters. Transition metal-catalyzed carbonylation reactions are particularly efficient for converting aryl halides or triflates into the corresponding benzoates. nih.gov

Palladium-based catalysts are commonly employed for these transformations, although other metals like tungsten have also been shown to be effective. nih.govresearchgate.net The general mechanism involves the oxidative addition of the aryl halide to the metal catalyst, followed by the insertion of carbon monoxide (CO) into the metal-aryl bond. The resulting acyl-metal complex then reacts with an alcohol to produce the benzoate ester and regenerate the catalyst. nih.gov

Recent advancements in this field include the use of CO surrogates, such as benzyl formates, to avoid the handling of toxic and flammable carbon monoxide gas. researchgate.net These reactions offer a broad substrate scope and good functional group tolerance, making them valuable tools for the synthesis of complex molecules. nih.gov For the synthesis of this compound, a precursor like 3-(benzyloxy)-5-fluoroiodobenzene could be subjected to a palladium-catalyzed carbonylation in the presence of methanol to directly form the methyl ester.

Multi-step Synthetic Sequences and Convergent Synthesis

The synthesis of complex molecules like this compound often requires a multi-step approach where different chemical transformations are performed in a specific sequence. libretexts.org The order of these steps is crucial to ensure the desired regioselectivity and to avoid incompatible reaction conditions. For example, the introduction of a directing group may be necessary before performing an aromatic substitution reaction to achieve the correct substitution pattern. youtube.com

For instance, in the synthesis of a complex benzoate ester, one fragment could be a substituted benzoic acid, and the other could be the desired alcohol. These two fragments can then be joined together in an esterification reaction. This approach is particularly useful when one of the fragments is precious or difficult to synthesize.

Sequential Functional Group Transformations on the Aromatic Core

The construction of polysubstituted aromatic rings like that in this compound often relies on the careful and sequential introduction of functional groups. A common strategy involves starting with a less complex, commercially available aromatic core and introducing the desired substituents in a stepwise manner.

A plausible synthetic route commences with 3-fluoro-5-hydroxybenzoic acid. The first transformation is typically the esterification of the carboxylic acid to prevent its interference in subsequent reactions, such as etherification. This can be achieved using standard methods, for example, by reacting the acid with methanol in the presence of a catalytic amount of strong acid like sulfuric acid.

The subsequent key step is the introduction of the benzyl group via Williamson ether synthesis. The methyl 3-fluoro-5-hydroxybenzoate is treated with a benzyl halide, such as benzyl bromide, in the presence of a suitable base. The choice of base and reaction conditions is crucial to ensure efficient O-alkylation while minimizing side reactions.

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 3-Fluoro-5-hydroxybenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-fluoro-5-hydroxybenzoate | Protection of the carboxylic acid group |

| 2 | Methyl 3-fluoro-5-hydroxybenzoate | Benzyl bromide, K₂CO₃ | This compound | Introduction of the benzyloxy group |

This sequential approach allows for the controlled construction of the target molecule, with each step building upon the previous one to introduce the required functional groups in the desired positions.

Chemo- and Regioselective Synthetic Pathways

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like this compound, particularly when multiple reactive sites are present in the starting materials or intermediates.

In the context of synthesizing this compound, a key challenge in regioselectivity would arise if starting from a precursor with two potentially reactive hydroxyl groups, such as methyl 3,5-dihydroxybenzoate (B8624769) followed by a fluorination step. However, by starting with 3-fluoro-5-hydroxybenzoic acid, the regioselectivity of the benzylation is inherently controlled, as there is only one hydroxyl group available for reaction.

Chemoselectivity becomes paramount if other functional groups that could react with the benzylation reagents are present. For instance, if the carboxylic acid is not protected as a methyl ester, the basic conditions of the Williamson ether synthesis could lead to deprotonation of the carboxylic acid, forming a carboxylate salt, which could potentially compete with the phenoxide for the benzyl halide, although O-alkylation of phenols is generally more favorable under these conditions. The esterification of the carboxylic acid prior to benzylation is a prime example of a chemoselective strategy to ensure the desired reaction occurs at the phenolic hydroxyl group.

The choice of reagents and reaction conditions plays a vital role in achieving high chemo- and regioselectivity. For the benzylation step, the use of a mild base like potassium carbonate and a polar aprotic solvent such as acetone or acetonitrile (B52724) at moderate temperatures typically favors the desired O-alkylation of the phenol (B47542) without promoting unwanted side reactions.

Stereoselective Synthesis of Chiral Benzyloxy-fluorobenzoate Analogues

The introduction of chirality into benzyloxy-fluorobenzoate analogues opens up possibilities for their application in areas where stereochemistry is crucial, such as in the development of new pharmaceuticals. The synthesis of such chiral analogues can be approached through several stereoselective strategies.

One approach involves the use of a chiral benzylating agent. Instead of benzyl bromide, a chiral benzylic halide, where a stereocenter is present on the benzylic carbon or elsewhere in the benzyl group, could be employed. The reaction of methyl 3-fluoro-5-hydroxybenzoate with such a chiral electrophile would lead to the formation of a diastereomeric mixture if the product itself contains a chiral center, or a single enantiomer if no new stereocenter is formed in the reaction.

Another strategy is the enzymatic resolution of a racemic mixture of a chiral analogue. For instance, if an analogue of this compound is synthesized as a racemic mixture, a lipase (B570770) could be used to selectively hydrolyze one of the enantiomers of the methyl ester to the corresponding carboxylic acid, allowing for the separation of the unreacted enantiomeric ester from the formed acid.

Furthermore, asymmetric catalysis could be employed to introduce a chiral center. For example, a prochiral substrate could be desymmetrized using a chiral catalyst. While not directly applicable to the synthesis of this compound itself, this approach could be used to synthesize analogues with a chiral substituent on the aromatic ring.

| Strategy | Description | Example Application |

| Chiral Benzylating Agent | Use of a benzyl halide containing a stereocenter. | Reaction of methyl 3-fluoro-5-hydroxybenzoate with (R)-1-phenylethyl bromide. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | Lipase-catalyzed hydrolysis of a racemic methyl ester analogue. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction that creates a chiral center. | Asymmetric hydrogenation of an unsaturated precursor to an analogue. |

These methodologies provide pathways to access enantiomerically enriched or pure chiral analogues of this compound, which are essential for stereochemical studies and applications.

Continuous Flow Synthesis Techniques for Enhanced Efficiency and Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing in terms of efficiency, safety, and scalability. The synthesis of this compound and its analogues can be significantly enhanced by the implementation of continuous flow techniques.

The esterification of 3-fluoro-5-hydroxybenzoic acid can be readily adapted to a flow process. A solution of the carboxylic acid and a catalytic amount of a strong acid in methanol can be pumped through a heated tube reactor. The precise control over temperature and residence time in a flow reactor can lead to higher conversions and shorter reaction times compared to batch methods.

Similarly, the Williamson ether synthesis for the benzylation step can be performed in a continuous flow setup. A stream containing methyl 3-fluoro-5-hydroxybenzoate and a base can be mixed with a stream of benzyl bromide in a T-mixer before entering a heated reactor coil. The rapid mixing and excellent heat transfer in microreactors can prevent the formation of hotspots and byproducts, leading to a cleaner reaction profile and higher yields.

The scalability of continuous flow synthesis is a major advantage. To increase production, the system can be run for a longer period, or multiple reactor systems can be operated in parallel ("numbering-up"). This avoids the challenges associated with scaling up batch reactors, such as changes in heat and mass transfer properties.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Often inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mixing | Can be inefficient, especially on a large scale | Rapid and efficient mixing |

| Safety | Larger volumes of hazardous materials | Small reaction volumes, inherently safer |

| Scalability | Challenging, requires re-optimization | Straightforward by numbering-up or longer run times |

| Product Purity | May require extensive purification | Often higher purity, reduced byproducts |

The adoption of continuous flow techniques for the synthesis of this compound can lead to a more efficient, safer, and scalable manufacturing process, which is highly desirable in the fine chemical and pharmaceutical industries.

Derivatization and Structure Reactivity Relationship Studies

Synthesis of Analogues with Varied Fluoro-Substitution Patterns

The position and number of fluorine substituents on the benzoate (B1203000) ring profoundly influence the electronic properties and, consequently, the reactivity of Methyl 3-(benzyloxy)-5-fluorobenzoate analogues. Synthetic strategies to access these analogues typically involve the esterification of the corresponding fluorinated benzoic acids. For instance, the synthesis of various fluorinated 2-benzoylcyclohexane-1,3-diones has been achieved through the O-C isomerization of 3-benzoyloxycyclohex-2-en-1-ones, showcasing a viable route to manipulate fluoro-substitution patterns. researchgate.net

The synthesis of fluorinated benzoyl compounds often starts from commercially available fluorinated benzoic acids or their derivatives. For example, 4-fluorobenzoic acid can be esterified with ethanol (B145695) in the presence of sulfuric acid to yield ethyl 4-fluorobenzoate (B1226621). globalscientificjournal.com Similarly, the synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols from fluorinated o-phenylenediamines and glycolic acid highlights the accessibility of diverse fluorinated precursors. researchgate.net The preparation of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester demonstrates a multi-step synthesis involving diazotization followed by cyanation, a pathway that can be adapted for other positional isomers. google.com

The reactivity of these analogues is a direct consequence of the electronic effects of the fluorine atoms. Fluorine, being a highly electronegative atom, acts as an inductive electron-withdrawing group, which can enhance the electrophilicity of the benzoate ring and the carbonyl carbon. This effect is crucial in nucleophilic aromatic substitution (SNAr) reactions, where a fluorine atom can be displaced by a nucleophile.

Table 1: Synthesis of Fluorinated Benzoate Analogues

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Benzoyloxycyclohex-2-en-1-ones | Acetone (B3395972) cyanohydrin, triethylamine (B128534), absolute acetonitrile (B52724) | Fluorinated 2-benzoylcyclohexane-1,3-diones | researchgate.net |

| 4-Fluorobenzoic acid | Ethanol, H₂SO₄, reflux | Ethyl 4-fluorobenzoate | globalscientificjournal.com |

Exploration of Diverse Alkyl Ester Moieties

Varying the alkyl ester moiety of this compound provides a means to modulate its steric and pharmacokinetic properties. The synthesis of these analogues is typically achieved through Fischer-Speier esterification, where the corresponding 3-(benzyloxy)-5-fluorobenzoic acid is reacted with a range of alcohols in the presence of an acid catalyst. uomustansiriyah.edu.iq

A variety of catalysts have been employed to facilitate these esterifications. Solid acid catalysts, such as modified Montmorillonite K10 clay, have been shown to be effective for the esterification of substituted benzoic acids with different alcohols, including methanol (B129727) and benzyl (B1604629) alcohol, under solvent-free conditions. dntb.gov.ua Zirconium-based solid acids have also demonstrated high activity in the synthesis of a series of methyl benzoates from various benzoic acids and methanol. dntb.gov.uamdpi.comresearchgate.net For more sensitive substrates, milder methods, such as the use of 2-benzyloxy-1-methylpyridinium triflate, can be employed for the synthesis of benzyl esters. beilstein-journals.org

The nature of the alkyl group can influence the rate of reactions involving the ester functionality, such as hydrolysis. For instance, the hydrolysis of methyl versus ethyl esters can proceed through different pathways, with the stability of the corresponding carbocation playing a role in the unimolecular alkyl-oxygen cleavage pathway. msudenver.edu

Table 2: Esterification of Substituted Benzoic Acids with Various Alcohols

| Benzoic Acid Derivative | Alcohol | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted benzoic acids | Methanol, Benzyl alcohol | Phosphoric acid-modified Montmorillonite K10, reflux | Corresponding esters | dntb.gov.ua |

| Various benzoic acids | Methanol | Zr/Ti solid acid | Corresponding methyl esters | dntb.gov.uamdpi.comresearchgate.net |

Systematic Modification of the Benzyloxy Substituent

Modification of the benzyloxy group offers another avenue to fine-tune the properties of the parent compound. This can involve introducing substituents on the phenyl ring of the benzyl group or altering the methylene (B1212753) bridge. The synthesis of such analogues can be achieved by reacting methyl 3-hydroxy-5-fluorobenzoate with a variety of substituted benzyl halides.

The synthesis of benzyl esters and ethers can be accomplished under mild conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate, which can be prepared in situ. beilstein-journals.org This method is compatible with a range of functional groups. Palladium-catalyzed functionalization of multiple C(sp³)–H bonds has also been developed for a highly efficient and selective synthesis of benzyl esters. acs.org

The electronic nature of the substituents on the benzyloxy ring can influence the reactivity of the entire molecule. For example, in the context of quinazolinone derivatives, the presence of different substituents on the benzyloxy group has been shown to affect their biological activity. nih.govsemanticscholar.org

Introduction of Additional Functionalities onto the Benzoate Scaffold

Introducing additional functional groups onto the benzoate scaffold can dramatically alter the chemical reactivity and potential applications of the resulting molecules. This can be achieved through various synthetic transformations on the aromatic ring. For instance, the fluorine atom in this compound can potentially undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, a common strategy in medicinal chemistry to introduce diversity.

Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, although the existing substituents will direct the position of the incoming electrophile. The synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from an aminated precursor demonstrates the feasibility of introducing new functionalities through a sequence of reactions. google.com The cyclization of a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, to form a chromene derivative, showcases how the existing functionalities can be utilized to build more complex heterocyclic systems. mdpi.combohrium.com

Stereochemical Impact on Reactivity and Molecular Recognition

The introduction of chiral centers into the derivatives of this compound can have a significant impact on their reactivity and molecular recognition, particularly in biological systems. Chiral auxiliaries or catalysts can be employed to achieve stereoselective syntheses.

For example, the asymmetric synthesis of chiral 3-benzyloxy-quinazolinones has been achieved through radical-type cross-coupling reactions to olefins, where the stereochemistry of the product is controlled by a chiral vanadyl methoxide (B1231860) complex. nih.govsemanticscholar.org In another study, the stereoselective synthesis of chiral α-SCF₃-β-ketoesters was accomplished using chiral reagents to induce enantioselectivity. mdpi.com The design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles as carbapenemase inhibitors highlight the importance of stereochemistry in achieving potent biological activity. nih.gov These examples underscore the principle that the three-dimensional arrangement of atoms in a molecule is critical for its interaction with other chiral molecules, such as enzymes and receptors.

Correlation of Structural Modifications with Chemical Reactivity Profiles

The systematic structural modifications discussed in the preceding sections allow for the establishment of correlations between the chemical structure and the reactivity of this compound derivatives. These relationships are often quantified using Hammett plots, which relate the reaction rates or equilibrium constants of a series of substituted compounds to the electronic properties of the substituents. msudenver.edusemanticscholar.orgviu.caresearchgate.netslideshare.net

For reactions at the ester carbonyl group, such as hydrolysis, the electronic nature of the substituents on the benzoate ring plays a crucial role. Electron-withdrawing groups, like the fluorine atom, generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is reflected in the Hammett plot, where a positive rho (ρ) value indicates that the reaction is favored by electron-withdrawing substituents. msudenver.edusemanticscholar.orgviu.caresearchgate.net

Kinetic studies on the nucleophilic substitution reactions of related aryl benzoates have provided detailed insights into the reaction mechanisms, including the nature of the transition state and the rate-determining step. researchgate.netewha.ac.kr These studies often reveal linear free-energy relationships that can be used to predict the reactivity of new analogues.

Table 3: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -F | 0.34 | 0.06 |

| -OCH₃ | 0.12 | -0.27 |

| -NO₂ | 0.71 | 0.78 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from general organic chemistry principles.

Applications in Advanced Organic Synthesis and Chemical Biology Tools

Utilization as Versatile Synthetic Intermediates

The structure of Methyl 3-(benzyloxy)-5-fluorobenzoate makes it a highly valuable intermediate in multi-step organic synthesis. The three distinct functional groups on the aromatic ring possess different reactivities, allowing for selective chemical transformations. This versatility is crucial in the construction of complex molecules targeted for pharmaceutical and agrochemical applications.

The methyl ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol. The benzyloxy group serves as a protecting group for a phenol (B47542), which can be deprotected via hydrogenolysis to reveal a reactive hydroxyl group. The fluorine atom can influence the electronic properties of the ring, enhance metabolic stability, and increase the binding affinity of the final compound to biological targets.

A key application of structurally similar benzoate (B1203000) intermediates is in the synthesis of bioactive compounds. For instance, precursors like 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester are used to create complex heterocyclic systems such as chromanes, which are investigated for their potential as therapeutic agents. mdpi.comunimi.itbohrium.comresearchgate.net This highlights the role of substituted benzoates as foundational scaffolds for molecules with significant biological activity.

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Common Transformations | Purpose in Synthesis |

|---|---|---|---|

| Methyl Ester (-COOCH₃) | 1 | Hydrolysis to Carboxylic Acid, Reduction to Alcohol, Amidation | Introduces polarity, serves as a handle for chain extension or conjugation. |

| Benzyloxy (-OCH₂Ph) | 3 | Deprotection (e.g., hydrogenolysis) to Phenol (-OH) | Protects a reactive hydroxyl group for later-stage functionalization. |

| Fluoro (-F) | 5 | Nucleophilic Aromatic Substitution (under harsh conditions) | Modulates electronic properties, enhances metabolic stability and binding affinity of target molecules. |

Precursors for the Construction of Complex Molecular Scaffolds

Beyond its general use as an intermediate, this compound and its derivatives are employed as starting materials for constructing intricate molecular architectures, including biphenyl (B1667301) systems and various heterocyclic rings.

Building Blocks for Biphenyl and Related Aromatic Systems

The synthesis of biphenyls—a structural motif present in many pharmaceuticals and materials—is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netmdpi.com For this reaction, a halo-aromatic compound is coupled with an arylboronic acid or ester.

While this compound itself is not primed for this reaction, its halogenated analogue, Methyl 3-(benzyloxy)-5-bromobenzoate , is a readily available precursor. chemscene.comthermofisher.com This bromo-derivative can be coupled with a variety of arylboronic acids to generate a diverse library of functionalized biphenyl compounds. This strategy allows for the precise installation of the substituted benzoate moiety into a larger biaryl framework.

Table 2: Example of Biphenyl Synthesis via Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Methyl 3-(benzyloxy)-5-bromobenzoate | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biphenyl-substituted benzoate |

| Methyl 3-(benzyloxy)-5-bromobenzoate | 4-Methoxyphenylboronic acid | Pd catalyst, Base | Methoxy-functionalized biphenyl benzoate |

*Hypothetical boronic ester derivative for coupling with various aryl halides.

Synthesis of Heterocyclic Compounds Incorporating Benzoate Units

Substituted methyl benzoates are pivotal in the synthesis of heterocyclic structures. A notable example involves the thermal cyclization of a precursor closely related to the title compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. mdpi.combohrium.com In this process, the propargyl group (an alkyne) reacts with the aromatic ring in an intramolecular fashion to form a new ring system.

This reaction yields chromene derivatives, which are oxygen-containing heterocycles. mdpi.combohrium.com Subsequent chemical modifications, such as hydrogenation, can convert the chromene into a chromane (B1220400) scaffold. bohrium.com These heterocyclic systems are of significant interest in medicinal chemistry. This demonstrates how the benzoate scaffold can be elaborated into more complex, fused-ring systems.

Table 3: Cyclization to Form Heterocyclic Systems

| Precursor | Reaction | Product | Significance |

|---|---|---|---|

| 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester | Thermal cyclization (e.g., heating in N,N-diethylaniline) | Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate | Forms a key heterocyclic core (chromene) from an acyclic precursor. mdpi.combohrium.com |

| Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate | Catalytic Hydrogenation | Methyl 5-(benzyloxy)chromane-7-carboxylate | Accesses the related saturated heterocyclic system (chromane). bohrium.com |

Application in Radiochemistry for Imaging Agent Development (e.g., 18F-Labeled Prosthetic Groups)

In the field of medical imaging, Positron Emission Tomography (PET) is a powerful diagnostic tool that relies on molecules labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F). Due to the short half-life of ¹⁸F (approx. 110 minutes), rapid and efficient labeling methods are essential.

One of the most robust methods for labeling biomolecules like peptides and antibodies is through the use of ¹⁸F-labeled prosthetic groups (bifunctional labeling agents). researchgate.net A widely used prosthetic group is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) . nih.govmdpi.com This molecule is synthesized in a multi-step process where [¹⁸F]fluoride is first incorporated into a benzoate precursor. The resulting 4-[¹⁸F]fluorobenzoic acid is then activated as an N-succinimidyl (NHS) ester, which can readily react with amine groups on proteins to form a stable amide bond. acs.orglookchem.com

This compound serves as a structural template for this class of imaging agents. A corresponding precursor, such as a trimethylammonium or nitro-substituted analogue, could be used to synthesize a novel, functionalized [¹⁸F]fluorobenzoate prosthetic group. The benzyloxy group could provide a site for further modification or influence the pharmacokinetic properties of the resulting radiotracer.

Table 4: Key Benzoate-Based Prosthetic Groups for ¹⁸F-Radiolabeling

| Prosthetic Group | Full Name | Application |

|---|---|---|

| [¹⁸F]SFB | N-succinimidyl 4-[¹⁸F]fluorobenzoate | Gold standard for labeling proteins and peptides via acylation of amine groups. nih.govacs.org |

| [¹⁸F]PFB | Propargyl 4-[¹⁸F]fluorobenzoate | Used for labeling azide-modified biomolecules via click chemistry. nih.gov |

| [¹⁸F]SiFB | N-Succinimidyl 3-(di-tert-butyl[¹⁸F]fluorosilyl)benzoate | A silicon-based analogue for rapid isotopic exchange labeling of proteins. springernature.com |

Contribution to Materials Science Research (e.g., Liquid Crystalline Systems)

Benzoic acid derivatives are fundamental building blocks in the design of liquid crystals (LCs). nih.gov These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, and they are the basis for modern display technology. The mesomorphic (liquid crystalline) properties of these molecules arise from their shape and intermolecular interactions. tandfonline.com

Compounds based on a central benzoic acid core can self-assemble, often through hydrogen bonding of the carboxylic acid groups, to form ordered structures that behave as liquid crystals. nih.govtandfonline.com The specific properties of the LC phase (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the substituents attached to the aromatic core. nih.gov

This compound, after hydrolysis to its corresponding carboxylic acid, represents an interesting scaffold for the development of new liquid crystalline materials. The rigid phenyl ring, the polar fluorine atom, and the semi-flexible benzyloxy group could all contribute to the formation of stable mesophases. By modifying the benzyloxy group or the ester, researchers can fine-tune the molecular structure to achieve desired LC properties for applications in displays, sensors, or other advanced optical materials. academie-sciences.fr

Table 5: Role of Benzoic Acid Derivatives in Liquid Crystal Formation

| Compound Class | Key Structural Feature | Role in LC Formation | Example Application |

|---|---|---|---|

| 4-Alkoxybenzoic acids | Long alkyl chain, carboxylic acid | Form hydrogen-bonded dimers that exhibit calamitic (rod-like) mesophases. tandfonline.com | Components in LC displays. |

| 3- (or 4-)n-alkanoyloxy benzoic acids | Ester linkage, carboxylic acid | Form H-bonded dimers with smectic mesophases. nih.gov | Optical modulators and sensors. |

| Benzoate esters with terminal aliphatic groups | Ester linkages, long alkyl chains | Designed to have direct isotropic-to-smectic transitions for bistable devices. academie-sciences.fr | Low-power displays, e-paper. |

Computational and Theoretical Investigations of Methyl 3 Benzyloxy 5 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of a molecule. These studies are foundational for predicting chemical behavior and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), can determine the optimized molecular geometry, bond lengths, and bond angles of a compound in its ground state. oaji.net For molecules similar to Methyl 3-(benzyloxy)-5-fluorobenzoate, such as 3-(Benzyloxy) Benzoic Acid, DFT has been used to compute these fundamental structural parameters. researchgate.net These calculations provide a detailed three-dimensional model of the molecule, which is essential for understanding its steric and electronic properties. The accuracy of these theoretical calculations is often validated by comparing the computed values with experimental data, where correlation coefficients close to 1.0 indicate a strong agreement. oaji.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbital theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. sci-hub.se The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For related benzoic acid derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.net For instance, in a study on a similar compound, 3-(Benzyloxy) Benzoic Acid, the HOMO-LUMO energy gap was calculated to understand its charge transfer characteristics. researchgate.net A narrow energy gap often indicates that charge transfer can readily occur within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Parameters This data is representative of the type of results obtained from DFT calculations for similar aromatic compounds.

| Parameter | Description | Typical Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.4 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.9 |

This energy gap helps in calculating other important chemical descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity, which collectively define the molecule's reactivity profile. oaji.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. dntb.gov.ua It helps in identifying the regions that are rich or poor in electrons, which are crucial for predicting how a molecule will interact with other molecules, particularly in biological systems. scispace.com The MEP map displays different potential values with different colors; red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester and ether groups, as well as the fluorine atom, due to their high electronegativity. nih.gov Conversely, positive potential would be expected around the hydrogen atoms. nih.gov This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are central to ligand-protein binding. nih.gov

Vibrational Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis, performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the stretching, bending, and torsional modes of the molecule's functional groups. mdpi.com For example, the characteristic stretching frequency of the carbonyl group (C=O) in the ester functional group is typically predicted in the range of 1740–1660 cm⁻¹. mdpi.com

In a computational study of the related compound 3-(Benzyloxy) Benzoic Acid, DFT calculations were used to compute the vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra to validate the theoretical model. researchgate.net Such analyses provide a detailed understanding of the molecule's internal motions and help confirm its structural characterization.

Molecular Modeling and Docking Studies for Chemical Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein. rjptonline.org

Ligand-Protein Interaction Analysis (Focus on Binding Modes and Affinity, not biological effect)

Molecular docking simulations place a ligand into the binding site of a protein to predict its preferred binding orientation and affinity. fums.ac.ir The process involves generating a multitude of possible conformations of the ligand within the protein's active site and scoring them based on a function that estimates the binding free energy. nih.gov A lower binding energy (more negative value) typically indicates a more stable and favorable protein-ligand complex. fums.ac.irnih.gov

For a compound like this compound, docking studies would identify key amino acid residues in a target protein's binding pocket that interact with the ligand. The analysis focuses on the types of non-covalent interactions formed, which can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors (e.g., the ester oxygen of the ligand with a lysine (B10760008) residue of the protein). rjptonline.org

Hydrophobic Interactions: Occur between nonpolar regions, such as the phenyl rings of the ligand and hydrophobic amino acid residues like leucine (B10760876) or valine. sci-hub.se

Pi-Interactions: Including pi-pi stacking (between aromatic rings) and pi-alkyl interactions. sci-hub.se

Halogen Bonds: The fluorine atom could potentially form halogen bonds with electron-donating atoms in the protein's active site. rjptonline.org

The output of a docking study provides a detailed 3D visualization of the ligand-protein complex and a quantitative estimate of binding affinity, offering insights into the structural basis of molecular recognition. rjptonline.orgfums.ac.ir

Conformational Analysis and Stability Profiling

No dedicated studies on the conformational analysis or stability profiling of this compound using computational methods were identified. Research in this area would typically involve quantum mechanical calculations (like Density Functional Theory, DFT) or molecular mechanics to determine the most stable three-dimensional structures (conformers) of the molecule. Such an analysis would calculate the potential energy surface of the molecule as a function of bond rotations, identifying low-energy, stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's physical properties and how it interacts with other molecules. However, no such data has been published for this specific compound.

Elucidation of Reaction Mechanisms via Computational Chemistry

There is no available research that uses computational chemistry to elucidate the reaction mechanisms involving this compound. This type of investigation would model the pathways of chemical reactions in which this molecule participates, either as a reactant or a product. By calculating the energies of reactants, transition states, intermediates, and products, computational chemists can map out the most likely reaction pathway and determine reaction kinetics. Techniques like DFT are standard for such mechanistic studies, but they have not been applied to this particular ester in the available literature.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling studies concerning the chemical reactivity and selectivity of this compound have not been published. Such research would employ computational models to predict how the molecule will behave in different chemical environments. This can involve calculating molecular orbital energies (e.g., HOMO and LUMO) to predict sites of electrophilic or nucleophilic attack, or developing Quantitative Structure-Activity Relationship (QSAR) models. These predictive tools are valuable for designing new syntheses or predicting a compound's biological activity, but data specific to this compound is currently absent from the scientific record.

Supramolecular Chemistry Aspects Investigated through Computational Methods

No computational investigations into the supramolecular chemistry of this compound were found. This area of research would focus on the non-covalent interactions between the molecule and other chemical entities, such as host-guest complexation or self-assembly. Molecular docking simulations, a common tool in this field, could predict how the molecule binds to a biological target like a protein. Analysis of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions would be central to these studies. Despite the importance of such interactions, they have not been computationally explored for this compound in published research.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For a molecule with the complexity of Methyl 3-(benzyloxy)-5-fluorobenzoate, which contains hydrogen, carbon, and fluorine atoms, multi-nuclear NMR analysis is particularly insightful.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The spectrum for this compound would be expected to show distinct signals corresponding to the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group, and the methyl protons of the ester group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. Furthermore, spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzyl) | ~7.3-7.5 | Multiplet |

| Aromatic (Benzoate) | ~7.0-7.3 | Multiplet |

| Methylene (-CH₂-) | ~5.1 | Singlet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its local electronic environment. For instance, the carbonyl carbon of the ester group would appear significantly downfield (at a higher ppm value) compared to the aromatic and aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic (C-O) | ~158-160 |

| Aromatic (C-F) | ~162 (with C-F coupling) |

| Aromatic (Benzyl) | ~127-136 |

| Aromatic (Benzoate) | ~108-132 (with C-F coupling) |

| Methylene (-CH₂-) | ~70 |

Note: Predicted values are estimates. Experimental data is required for confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Containing Structures

Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) is a crucial technique for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine nucleus. The chemical shift of the fluorine signal is highly dependent on its electronic environment. Furthermore, coupling between the fluorine nucleus and adjacent protons or carbons can be observed, providing additional structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₃FO₃), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Time-of-Flight (ESI-TOF) MS

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing them to be ionized directly from solution with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF MS provides rapid and accurate mass determination. In the analysis of this compound, ESI-TOF MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺, confirming the molecular weight of the compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorption of radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of particular bonds within the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. Based on its structure and data from similar compounds, the following peaks would be anticipated unimi.itmdpi.com:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1715-1735 cm⁻¹. This is one of the most prominent peaks in the spectrum and is indicative of the carbonyl group in the methyl ester.

C-O Stretch (Ester and Ether): Absorption bands corresponding to the stretching of the C-O single bonds of the ester and the benzyl ether would appear in the 1000-1300 cm⁻¹ range.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -OCH₂- and -OCH₃ groups) are observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene (B151609) rings.

C-F Stretch: The carbon-fluorine bond stretch would result in a strong absorption band typically found in the 1000-1400 cm⁻¹ range.

The table below summarizes the expected IR absorption frequencies for the primary functional groups in this compound.

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Ester | C=O | 1715 - 1735 | Stretch |

| Aromatic Ring | C=C | 1450 - 1600 | Stretch |

| Ether & Ester | C-O | 1000 - 1300 | Stretch |

| Aromatic | C-H | > 3000 | Stretch |

| Aliphatic | C-H | < 3000 | Stretch |

| Fluoroaromatic | C-F | 1000 - 1400 | Stretch |

X-ray Diffraction for Solid-State Structure Elucidation

For this compound, a single-crystal XRD analysis would be necessary. This requires growing a suitable, high-quality single crystal of the compound. The crystal is then mounted in a diffractometer and bombarded with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

By analyzing the intensities and positions of the diffracted spots, researchers can construct an electron density map of the molecule and refine it to determine the exact atomic positions. nih.gov This would definitively confirm the connectivity of the atoms and reveal the molecule's conformation, such as the orientation of the benzyloxy group relative to the fluorobenzoate ring. While no specific XRD studies for this compound are prominently available, this technique was successfully used to characterize the crystal structure of the related compound Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. asianpubs.org

Chromatographic Methods for Purification and Purity Assessment

Chromatography is a cornerstone of synthetic chemistry, essential for both the purification of products and the assessment of their purity.

Column chromatography is a preparative technique used to separate and purify compounds from a mixture. For the purification of this compound after synthesis, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel.

A solvent system (eluent or mobile phase) is then passed through the column. The separation occurs because different components of the mixture have different affinities for the stationary phase and the mobile phase. Components that are more strongly adsorbed to the silica gel move down the column more slowly, while less polar components travel faster with the eluent.

In the synthesis of related benzyloxy derivatives, solvent systems such as mixtures of petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate have been effectively used to isolate the desired product from starting materials and byproducts. mdpi.com The fractions collected from the column are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure compound.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Mixtures | Purification |

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to determine the purity of a compound with high resolution and sensitivity. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column with much smaller particles, leading to superior separation.

To assess the purity of a sample of this compound, a small amount would be dissolved and injected into the HPLC system. A reverse-phase column, such as a C18 column, is commonly used for compounds of this nature. ekb.eg The sample is eluted with a mobile phase, often a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.eg

A detector, typically a UV detector set to a wavelength where the compound absorbs light, monitors the eluent. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity, often expressed as a percentage.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of a reaction, identifying compounds, and checking the purity of a sample. A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel.

A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a solvent (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

After the solvent has ascended the plate, the plate is removed and dried. The separated spots are visualized, often using a UV lamp, as aromatic compounds like this compound are typically UV-active. mdpi.com The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification. For reaction monitoring, the disappearance of starting material spots and the appearance of a product spot indicate the reaction's progression. merckmillipore.com

| Technique | Stationary Phase | Typical Mobile Phase | Visualization | Application |

| TLC | Silica Gel | Petroleum Ether/Ethyl Acetate | UV Light (254 nm) | Purity check, Reaction Monitoring |

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of substituted benzoates, including Methyl 3-(benzyloxy)-5-fluorobenzoate, traditionally relies on multi-step processes that can involve harsh reagents and generate significant waste. A primary challenge is the development of greener, more atom-economical synthetic pathways.

Future research will likely focus on several key areas:

Catalytic Approaches: There is a growing need to move away from stoichiometric reagents. Research into solid acid catalysts, such as zirconium/titanium-based systems, offers a promising avenue for the esterification step, providing reusable catalysts that reduce corrosive wastewater production. mdpi.comresearchgate.net Similarly, developing catalytic methods for the benzylation step is crucial. Palladium-catalyzed benzylation of phenols using benzyl (B1604629) carbonates as benign benzylating agents represents a significant advance over traditional methods requiring strong bases. organic-chemistry.org Another sustainable approach involves the vapor-phase benzylation of phenols over basic metal oxide catalysts, which offers high selectivity for ortho-benzylated products. google.com

Process Intensification: Exploring continuous flow chemistry for the synthesis could offer improved safety, efficiency, and scalability. Flow reactors can allow for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing solvent usage.

Alternative Starting Materials: Investigating routes from more sustainable or renewable feedstocks is a long-term goal for the chemical industry. While currently synthesized from petroleum-derived precursors, future pathways could potentially leverage biomass-derived aromatic compounds.

A comparative table of traditional versus potential sustainable synthetic methods is presented below.

| Step | Traditional Method | Potential Sustainable Alternative | Key Advantages |

| Esterification | Fischer esterification with strong acids (e.g., H₂SO₄) | Catalysis with reusable solid acids (e.g., Zr/Ti oxides) mdpi.comresearchgate.net | Catalyst recyclability, reduction of acidic waste. |

| Benzylation | Williamson ether synthesis with benzyl halides and strong bases | Palladium-catalyzed reaction with benzyl carbonates organic-chemistry.org | Neutral reaction conditions, avoids harsh bases and halides. |

| Overall Process | Batch processing | Continuous flow synthesis | Improved safety, scalability, and resource efficiency. |

Discovery of Novel Chemical Transformations Involving Benzyloxy-fluorobenzoates

The unique electronic and steric properties of this compound make it a candidate for novel chemical transformations. The C-F, C-O (ether), and C-H bonds, as well as the ester group, all represent potential sites for functionalization.

Unresolved challenges and future directions include:

C-F Bond Functionalization: The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. rsc.org Recent advances in transition-metal catalysis (e.g., using nickel or palladium) and visible-light photoredox catalysis have opened new avenues for C-F bond activation. mdpi.commdpi.com Applying these methods to molecules like this compound could enable the introduction of new functional groups at the fluorine position, creating a library of novel analogues.

C-O Bond Activation: The benzyloxy group is typically used as a protecting group, but the C-O ether bond can also be a site for cross-coupling reactions. Nickel-catalyzed methods for the activation of C-O bonds in aryl ethers are becoming increasingly sophisticated, allowing these typically inert bonds to participate in C-C and C-heteroatom bond formation. acs.orgresearchgate.net Exploring these reactions could transform the benzyloxy group from a simple protecting group into a versatile synthetic handle.

Directed C-H Activation: The substituents on the aromatic ring could be used to direct the activation of specific C-H bonds. The "ortho-fluorine effect" is known to influence the regioselectivity of metal-mediated C-H activation, often favoring the C-H bond adjacent to the fluorine atom. acs.orgresearchgate.net Harnessing this effect could allow for precise functionalization of the aromatic core, providing access to highly substituted derivatives that are difficult to synthesize by other means. nih.gov

Photocatalysis: Benzoate (B1203000) esters themselves can participate in photochemical reactions. For example, methyl 4-fluorobenzoate (B1226621) has been shown to act as a photosensitizing catalyst for C(sp³)–H fluorinations. rsc.orguni-regensburg.de Investigating whether this compound or its derivatives can act as photocatalysts or participate in novel light-mediated transformations, such as the reduction of the ester group, is a compelling area for future research. eurekalert.orgsciencedaily.com

Rational Design of Highly Functionalized Analogues for Specific Chemical Purposes

The rational design of analogues based on the this compound scaffold is key to unlocking its potential in areas like medicinal chemistry and materials science. This requires a deep understanding of structure-activity relationships (SAR).

Future research should focus on:

Systematic Structural Modification: A key challenge is to systematically modify each part of the molecule—the benzyloxy group, the fluorine atom, the ester, and the aromatic core—and evaluate the impact on its properties. For instance, SAR studies on other benzyloxy-containing compounds have demonstrated that modifications to the benzyl group can significantly impact biological activity. nih.gov

Bioisosteric Replacement: The fluorine atom and benzyloxy group can be replaced with other functional groups to fine-tune properties like lipophilicity, metabolic stability, and receptor binding. For example, replacing the fluorine with a trifluoromethyl group or the benzyloxy group with other substituted aryl ethers could lead to compounds with dramatically different biological profiles.

Directed Synthesis: Methodologies like directed ortho metalation (DoM) provide a rational way to introduce additional substituents onto the aromatic ring with high regioselectivity, enabling the construction of complex, polysubstituted aromatic compounds for specific applications. nih.gov

| Molecular Component | Potential Modifications | Desired Outcome/Purpose |

| Fluorine Atom | Replacement with H, Cl, Br, CF₃, OCF₃ | Modulate electronic properties, lipophilicity, metabolic stability. |

| Benzyloxy Group | Substitution on the benzyl ring (e.g., methoxy (B1213986), nitro); Replacement with other alkoxy or aryloxy groups | Tune steric bulk, solubility, and potential for secondary interactions. |

| Methyl Ester | Conversion to other esters, amides, or carboxylic acids | Alter reactivity, solubility, and hydrogen bonding capacity. |

| Aromatic Core | Introduction of additional substituents via C-H activation or DoM nih.gov | Create highly functionalized analogues for targeted applications. |

Advancement of Computational Methodologies for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are poised to revolutionize how chemists approach synthesis and predict reactivity. For a molecule like this compound, these tools can address significant challenges.

Future advancements will likely involve:

Predictive Reaction Modeling: A major unresolved challenge in synthesis planning is predicting whether a proposed reaction will be successful. Machine learning models trained on large reaction databases are now being developed to predict reaction outcomes, yields, and optimal conditions (catalyst, solvent, temperature) for specific transformations. nih.govacs.orgacs.orgsesjournal.com Applying these tools could significantly accelerate the discovery of efficient synthetic routes and novel transformations for benzyloxy-fluorobenzoates.

Understanding Reactivity: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and reactivity of molecules. Such studies can be used to understand and predict the regioselectivity of reactions like C-H activation, rationalizing phenomena such as the ortho-fluorine effect. researchgate.net These computational insights can guide the rational design of experiments, saving time and resources.

AI-Driven Retrosynthesis: AI-powered retrosynthesis software can propose novel synthetic pathways to complex target molecules. By inputting a highly functionalized analogue of this compound, these programs could suggest innovative and non-obvious disconnection strategies, inspiring the development of new synthetic methodologies.

Exploration of New Applications in Materials Science and Chemical Tool Development

While currently a building block, the inherent properties of the benzyloxy-fluorobenzoate scaffold suggest potential for direct applications in materials science and as a specialized chemical tool.

Materials Science: Fluorinated aromatic compounds are widely used in the development of advanced materials due to the unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and altered electronic characteristics. researchgate.netrsc.org Future research could explore the incorporation of this compound derivatives as monomers for specialty polymers (e.g., fluoropolymers), components of liquid crystals, or as building blocks for organic light-emitting diodes (OLEDs). The interplay of the polar fluorine and the bulky benzyloxy group could lead to materials with unique self-assembly and optical properties.

Chemical Tools: The molecule and its derivatives could be developed into useful chemical tools. For example, building on the discovery that some benzoate esters can act as photosensitizing auxiliaries, derivatives of this compound could be designed for late-stage functionalization of complex molecules. rsc.orguni-regensburg.de The benzyloxy group could be functionalized with reporter tags or reactive handles, allowing the molecule to be used as a chemical probe to study biological systems or chemical processes.

The exploration of these future research directions will be crucial in transforming this compound from a simple intermediate into a versatile platform for innovation in synthesis, medicine, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.